N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-phenoxyacetamide
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Overview
Description
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE typically involves the reaction of indole derivatives with phenylmethylamine and phenoxyacetic acid. The reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst . The resulting product is then purified through recrystallization in ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, which are efficient and cost-effective. These methods utilize various catalysts such as L-proline, Amberlite, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt to enhance the reaction yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE involves its interaction with tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, the compound can induce cell apoptosis and arrest the cell cycle in the G2/M phase . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor .
Comparison with Similar Compounds
Similar Compounds
N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE: Similar in structure but with different substituents, leading to variations in biological activity.
2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N′-[(E)-(SUBSTITUTED PHENYL)METHYLIDENE]ACETOHYDRAZIDE: Another indole derivative with anti-inflammatory properties.
Uniqueness
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE is unique due to its specific combination of the indole moiety with phenyl and phenoxyacetamide groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N2O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-phenoxyacetamide |
InChI |
InChI=1S/C24H22N2O2/c1-26(23(27)17-28-19-12-6-3-7-13-19)24(18-10-4-2-5-11-18)21-16-25-22-15-9-8-14-20(21)22/h2-16,24-25H,17H2,1H3 |
InChI Key |
JEHBARLSZOCDGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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